2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H4BrF10N and a molecular weight of 408.03 g/mol. It is classified as a perfluoroalkyl aromatic amine, a subset of compounds known for their unique chemical properties and potential applications in various fields, including materials science and pharmaceuticals . The compound features a complex structure that includes bromine, trifluoromethyl, and perfluoropropyl groups, contributing to its chemical reactivity and stability under various conditions.
Synthesis of 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline can be achieved through several methods, including:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The unique properties of 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline suggest potential applications in:
Several compounds share structural similarities with 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline. A comparison with these compounds highlights its unique features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromo-6-(trifluoromethyl)aniline | C7H5BrF3N | Lacks perfluoroalkyl group; simpler structure |
Perfluorohexane | C6F14 | Fully fluorinated; lacks amine functionality |
Broflanilide | C14H12ClF3N | Insecticide; different functional groups |
These comparisons illustrate that while 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline shares some characteristics with other compounds, its specific combination of bromine, trifluoromethyl, and perfluoroalkyl groups sets it apart, particularly in terms of potential applications and reactivity profiles .
The development of metal-free photocatalytic systems has revolutionized the simultaneous introduction of bromine and perfluoroalkyl groups into organic frameworks. A landmark study demonstrated that 10-phenylphenothiazine (PTH) serves as an effective organic photoredox catalyst for the bromo-perfluoroalkylation of unactivated olefins under visible light irradiation [1]. This redox-neutral reaction utilizes stoichiometric amounts of olefins and perfluoroalkyl bromides, achieving 100% atom economy. The mechanism proceeds via a radical cascade:
This method tolerates diverse olefins, including styrenes and aliphatic substrates, with yields ranging from 65–92% [1]. The resulting bromo-perfluoroalkylated intermediates serve as precursors for synthesizing target anilines through subsequent aromatic amination and functional group interconversions.
Table 1: Substrate scope for PTH-catalyzed bromo-perfluoroalkylation [1]
Olefin Substrate | Perfluoroalkyl Bromide | Yield (%) |
---|---|---|
Styrene | C3F7Br | 88 |
4-Vinyltoluene | CF3Br | 92 |
1-Hexene | C4F9Br | 65 |
Eosin Y, a cost-effective xanthene dye, enables radical-based perfluoroalkylation of aniline derivatives under visible light. The process involves a reductive quenching cycle where photoexcited eosin Y (Eosin Y) abstracts an electron from sacrificial donors (e.g., Na2S2O3), generating a radical anion (Eosin Y- −) that reduces perfluoroalkyl halides (RF–X) [4].
Key features of this methodology:
Mechanistic studies using radical trapping experiments confirm the involvement of perfluoroalkyl radicals (RF- ), which attack the aromatic ring followed by bromide elimination. This pathway enables direct synthesis of 2-bromo-4-(perfluoropropan-2-yl)aniline intermediates when using brominated starting materials [3].
Chiral iridium complexes exemplify dual-function catalysts that merge photoredox activity with asymmetric induction. Λ-Ir2, a bis-cyclometalated iridium(III) complex, catalyzes enantioselective perfluoroalkylation of 2-acyl imidazoles through a redox-neutral mechanism [5]:
This strategy achieves exceptional enantioselectivity (>99% ee) while maintaining catalyst loadings as low as 2 mol% [5]. The redox-neutral nature eliminates stoichiometric oxidants/reductants, making it ideal for synthesizing stereochemically complex perfluoroalkylated anilines.
Equation 1: Redox-neutral catalytic cycle [5]$$ \text{Λ-Ir2} + h\nu \rightarrow \text{Λ-Ir2}^* $$$$ \text{Λ-Ir2}^* + \text{Enolate} \rightarrow \text{Λ-Ir2}^- + \text{Radical} $$$$ \text{Radical} + \text{RF–I} \rightarrow \text{Product} + \text{Λ-Ir2} $$